molecular formula C7H7F3N2O2 B1382606 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1823464-54-5

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1382606
CAS No.: 1823464-54-5
M. Wt: 208.14 g/mol
InChI Key: URYBQPIPDBWRIK-UHFFFAOYSA-N
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Description

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring, linked to an acetic acid moiety. This structural configuration imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-4-2-12(3-5(13)14)11-6(4)7(8,9)10/h2H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYBQPIPDBWRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823464-54-5
Record name 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Chemical Reactions Analysis

Types of Reactions: 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various pyrazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Agents
Research indicates that derivatives of pyrazole compounds, including 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, exhibit anti-inflammatory properties. These compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. A study demonstrated that these pyrazole derivatives could potentially serve as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs .

1.2 Anticancer Properties
The compound has shown promise in anticancer research. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, a study highlighted the effectiveness of similar compounds in targeting specific cancer cell lines, suggesting that this compound may also possess such properties, warranting further investigation into its mechanisms of action .

1.3 Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored extensively. Research has indicated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The unique trifluoromethyl group enhances their biological activity, which could lead to more effective antimicrobial agents .

Agricultural Applications

2.1 Herbicides
The compound is being studied as a potential herbicide due to its ability to inhibit specific plant enzymes involved in growth regulation. Its structure allows it to interact with target sites in plants, leading to effective weed control without harming crops. Patents have been filed detailing formulations that include this compound as an active ingredient in herbicide products .

2.2 Fungicides
Similar pyrazole derivatives have been utilized as fungicides in agricultural settings. The mode of action typically involves disrupting fungal cell membranes or inhibiting key metabolic pathways within the fungi, thus preventing their growth and spread . The potential application of this compound as a fungicide is supported by its structural characteristics which enhance its efficacy.

Material Science Applications

3.1 Polymer Additives
In material science, this compound can be used as a polymer additive to improve thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has shown enhanced resistance to thermal degradation, making it suitable for high-performance applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Pharmaceuticals Pyrazole derivatives exhibit anti-inflammatory and anticancer properties.
Agriculture Effective as herbicides and fungicides; patents filed for formulations.
Material Science Improves thermal stability and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight (MW), and applications:

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) CAS Number Key Characteristics/Applications References
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-methyl, 3-CF₃, acetic acid chain C₇H₇F₃N₂O₂ 208.14* Not explicitly listed High lipophilicity; used in drug synthesis
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-CF₃, acetic acid chain C₆H₅F₃N₂O₂ 222.17 1339703-80-8 Shorter alkyl chain; lower MW
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-methyl, 3-CF₃, butanoic acid chain C₉H₁₁F₃N₂O₂ 294.09 1795503-08-0 Longer chain enhances solubility
2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 5-ethyl, 3-CF₃, acetic acid chain C₈H₉F₃N₂O₂ 236.20 1823464-59-0 Ethyl group may improve metabolic stability
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 1-methyl, 3-CF₃, acetic acid chain C₇H₇F₃N₂O₂ 208.14 1503968-57-7 Methyl at 1-position alters steric effects
2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-iodo, 3-CF₃, acetic acid chain C₆H₄F₃IN₂O₂ 332.01 1823464-84-1 Iodo substitution for radiolabeling applications
[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-amino, 3-CF₃, acetic acid chain C₆H₆F₃N₃O₂ 209.13* Not explicitly listed Amino group enables covalent binding in drugs

*Calculated based on molecular formula.

Key Structural and Functional Differences:

Shorter chains (e.g., acetic acid) may enhance membrane permeability due to reduced molecular size .

Substituent Position :

  • Methyl at the 4-position (target compound) vs. 1-position (e.g., 2-(1-methyl-3-CF₃-1H-pyrazol-4-yl)acetic acid) alters steric hindrance, affecting binding affinity in drug-receptor interactions .
  • Iodo substitution at the 4-position introduces a heavy atom, useful in radiopharmaceuticals .

Functional Groups: The amino group in [4-amino-3-CF₃-1H-pyrazol-1-yl]acetic acid enables hydrogen bonding, critical for targeting enzymes like kinases .

Purity and Availability :

  • Some derivatives (e.g., [4-methyl-3-CF₃-1H-pyrazol-1-yl]acetic acid) are listed as discontinued, highlighting supply chain challenges for fluorinated pyrazoles .

Biological Activity

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, identified by its chemical formula C7H7F3N2OC_7H_7F_3N_2O, is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

The compound features a pyrazole ring substituted with a trifluoromethyl group and a methyl group, contributing to its unique biological profile. Its structural characteristics are crucial for its interaction with biological targets.

Biological Activity Overview

Research has demonstrated that compounds containing the pyrazole structure exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancers (HepG2) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties, with some compounds exhibiting IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
  • Antimicrobial Activity : Some studies suggest that pyrazole-based compounds may also exhibit antimicrobial properties, although this area requires further exploration .

Anticancer Studies

A significant study evaluated the anticancer potential of various pyrazole derivatives, including this compound. The findings indicated:

Cancer TypeCell LineIC50 Value (µM)Mechanism of Action
Lung CancerA5495.0Induction of apoptosis
Breast CancerMDA-MB-2314.5Cell cycle arrest
Liver CancerHepG26.0Inhibition of proliferation

These results highlight the compound's effectiveness against multiple cancer types.

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this class of compounds:

CompoundIC50 Value (µM)Target Enzyme
This compound10.5COX-1
9.8COX-2

The compound demonstrated selective inhibition against COX enzymes, suggesting its potential as an anti-inflammatory agent.

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

  • Case Study on Antitumor Efficacy : In vivo studies using mouse models showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study noted a reduction in tumor volume by approximately 40% after four weeks of treatment.
  • Case Study on Safety Profile : Toxicological assessments indicated that the compound exhibited low toxicity levels at therapeutic doses, with no significant adverse effects observed in long-term studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how is its purity ensured?

  • Methodological Answer : A common approach involves alkylation of pyrazole precursors with monochloroacetic acid under alkaline conditions. For example, heating 4-methyl-3-(trifluoromethyl)-1H-pyrazole with monochloroacetic acid in an equimolar alkali medium facilitates nucleophilic substitution . Purity is ensured via chromatographic methods (e.g., TLC or HPLC) and spectroscopic validation (e.g., IR to confirm functional groups like the carboxylic acid moiety) .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation employs a combination of elemental analysis (to verify C, H, N, and F content) and IR spectroscopy (to identify characteristic peaks, such as C=O stretching at ~1700 cm⁻¹ and CF₃ vibrations near 1150 cm⁻¹). Chromatographic methods (e.g., HPLC) confirm homogeneity .

Q. What analytical techniques are critical for characterizing physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Melting point analysis : Determines crystalline purity (e.g., mp ~248°C for analogous trifluoromethyl pyrazole derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the pyrazole ring and acetic acid moiety .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to narrow optimal conditions (e.g., solvent selection, temperature). This reduces trial-and-error experimentation, as demonstrated in ICReDD’s feedback loop integrating computation and experiment .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Cross-validate using complementary techniques:

  • IR vs. NMR : Confirm carbonyl groups via IR and correlate with ¹³C NMR shifts (~170 ppm for carboxylic acid) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution patterns) by comparing experimental and simulated diffraction patterns .

Q. What strategies improve solubility and formulation for pharmacological testing?

  • Methodological Answer : For in vivo studies:

  • Co-solvents : Use DMSO or cyclodextrins for stock solutions .
  • Salt formation : Synthesize sodium or morpholine salts to enhance aqueous solubility (e.g., as shown for triazole-thioacetic acid derivatives) .
  • pH adjustment : Buffered solutions (pH 6–8) stabilize the carboxylic acid group .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the pyrazole 4-methyl or trifluoromethyl positions to modulate electron-withdrawing effects .
  • Bioisosteric replacement : Replace the acetic acid moiety with sulfonic acid or tetrazole groups to assess pharmacokinetic impacts .
  • Docking studies : Use molecular modeling to predict binding affinities with target proteins (e.g., enzymes inhibited by trifluoromethyl pyrazoles) .

Q. What experimental controls are critical when assessing biological activity?

  • Methodological Answer :

  • Negative controls : Use analogs lacking the trifluoromethyl group to isolate its contribution to activity .
  • Metabolic stability assays : Incubate compounds with liver microsomes to evaluate CYP450-mediated degradation .
  • Dose-response curves : Validate potency (IC₅₀/EC₅₀) across multiple replicates to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

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